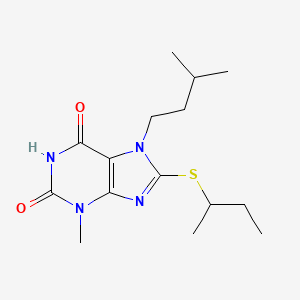![molecular formula C13H21N7OS B2493011 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide CAS No. 1002032-59-8](/img/structure/B2493011.png)
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide is a highly specialized compound with applications across various scientific disciplines. Known for its unique structure, it is a subject of interest in fields ranging from medicinal chemistry to industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide typically involves a multi-step process:
Starting with the preparation of the 1,5-dimethyl-1H-pyrazole derivative.
Reacting this intermediate with isobutyl isocyanide to form the 4-isobutyl-4H-1,2,4-triazole core.
The resulting compound is then treated with thiol-containing reagents to introduce the thioacetohydrazide moiety.
Industrial Production Methods
In industrial settings, this compound is synthesized through automated, high-throughput techniques that ensure purity and yield. Optimized reaction conditions such as controlled temperature and pH, and use of catalysts, are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions often occur with halogenated solvents or bases.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation yields sulfoxides and sulfones.
Reduction results in corresponding hydrazide derivatives.
Substitution produces varied functionalized derivatives based on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide is utilized in several domains:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : For studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: : Explored for its antibacterial and antifungal properties.
Industry: : Used in the manufacturing of specialized chemicals and materials.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : Interacting with specific enzymes and proteins.
Pathways Involved: : Modulating biochemical pathways like oxidation-reduction processes and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other similar compounds, 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide stands out due to its combination of a pyrazole and a triazole ring, enhancing its reactivity and functionality.
List of Similar Compounds
2-{[5-(1-Methyl-1H-pyrazol-3-YL)-4-isobutyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide: : Similar structure with one fewer methyl group.
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-butyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide: : Similar structure but with a butyl group instead of isobutyl.
There you have it, a deep dive into this intriguing compound! Feel free to ask for any more details or clarification on specific sections.
Eigenschaften
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7OS/c1-8(2)6-20-12(10-5-9(3)19(4)18-10)16-17-13(20)22-7-11(21)15-14/h5,8H,6-7,14H2,1-4H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDZLDJFOGBCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(N2CC(C)C)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2492929.png)
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)
![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)



![4-methoxy-2-methyl-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2492939.png)



![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![Methyl 4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2492949.png)
